3-Iodoindole-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodoindole-d5: is a deuterated derivative of 3-iodoindole, where five hydrogen atoms are replaced by deuterium. This compound is part of the indole family, which is a significant structural motif in many natural products, pharmaceuticals, and dyes. The presence of deuterium atoms makes it particularly useful in various scientific research applications, including studies involving isotopic labeling and tracing.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodoindole-d5 can be achieved through a multi-step process involving the iodination of indole-d5. One common method involves the following steps:
Alkynylation: Starting from ortho-haloanilines and terminal alkynes, a copper-free alkynylation is performed.
Cyclization: A base-catalyzed cyclization leads to the formation of the indole ring.
Iodination: Electrophilic iodination using N-iodosuccinimide introduces the iodine atom at the 3-position.
Deuteration: The final step involves the replacement of hydrogen atoms with deuterium using deuterium oxide or other deuterium sources
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Iodoindole-d5 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is a valuable substrate for Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl boronic acids.
Oxidation and Reduction: It can undergo oxidation to form indole-3-carboxylic acid derivatives or reduction to form indoline derivatives
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., potassium carbonate), and boronic acids in organic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Various substituted indoles depending on the nucleophile used.
Coupling: Biaryl or vinyl-indole derivatives.
Oxidation: Indole-3-carboxylic acids.
Reduction: Indoline derivatives
Scientific Research Applications
Chemistry: 3-Iodoindole-d5 is used as a building block in organic synthesis, particularly in the synthesis of complex indole derivatives. Its deuterated form is valuable for mechanistic studies and isotopic labeling experiments.
Biology: In biological research, this compound is used to study enzyme mechanisms and metabolic pathways involving indole derivatives. Its isotopic labeling helps in tracing the metabolic fate of indole compounds.
Medicine: The compound is used in the development of pharmaceuticals, particularly those targeting indole-binding receptors. Its deuterated form can provide insights into drug metabolism and pharmacokinetics.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its unique properties make it suitable for applications in materials science and nanotechnology .
Mechanism of Action
The mechanism of action of 3-iodoindole-d5 involves its interaction with various molecular targets, including enzymes and receptors. The presence of the iodine atom at the 3-position enhances its binding affinity to certain targets, while the deuterium atoms provide stability and resistance to metabolic degradation. The compound can modulate signaling pathways and biochemical processes, making it a valuable tool in research and drug development .
Comparison with Similar Compounds
3-Bromoindole-d5: Similar structure with a bromine atom instead of iodine.
3-Chloroindole-d5: Contains a chlorine atom at the 3-position.
Indole-3-acetic acid-d5: A deuterated form of indole-3-acetic acid, a plant hormone.
Indole-3-butyric acid-d5: A deuterated form of indole-3-butyric acid, another plant hormone.
Uniqueness: 3-Iodoindole-d5 is unique due to the presence of the iodine atom, which provides distinct reactivity and binding properties compared to other halogenated indoles. Its deuterated form further enhances its stability and usefulness in isotopic labeling studies .
Properties
Molecular Formula |
C8H6IN |
---|---|
Molecular Weight |
248.07 g/mol |
IUPAC Name |
2,4,5,6,7-pentadeuterio-3-iodo-1H-indole |
InChI |
InChI=1S/C8H6IN/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,10H/i1D,2D,3D,4D,5D |
InChI Key |
FQVDXLYJTMHMCG-RALIUCGRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])I)[2H])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.